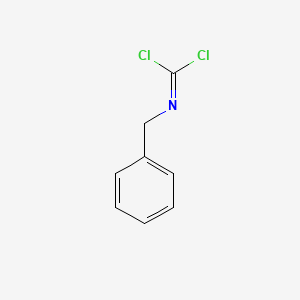

Benzylcarbonimidic dichloride

Description

Historical Trajectory and Initial Discoveries of Imidoyl Dichlorides in Organic Chemistry

The study of imidoyl halides, the class of compounds to which benzylcarbonimidic dichloride belongs, is an important chapter in the history of organic chemistry. wikipedia.org These compounds, which are analogues of acyl chlorides, were initially synthesized by reacting amides with halogenating agents. wikipedia.org The choice of the amide and the halogenating agent, such as phosgene (B1210022) or thionyl chloride, was found to be crucial in the outcome of the synthesis. wikipedia.org

Imidoyl chlorides are generally characterized as colorless liquids or solids with low melting points that are sensitive to heat and moisture. wikipedia.org Their discovery provided organic chemists with new synthetic pathways, as their high reactivity made them suitable as intermediates in a variety of named reactions, including the Gattermann aldehyde synthesis and the Houben-Hoesch ketone synthesis. wikipedia.org The development of methods to synthesize and handle these reactive compounds has been instrumental in expanding the toolbox of synthetic organic chemistry.

Academic Significance of this compound as a Reactive Intermediate

In the realm of chemical reactions, a reactive intermediate is a molecule that is short-lived, has high energy, and is highly reactive. wikipedia.org While they are typically not stable enough to be isolated under normal conditions, their transient existence is key to understanding the step-by-step process of a chemical reaction, known as the reaction mechanism. wikipedia.orgwikipedia.org this compound is a classic example of such a reactive intermediate.

Its academic significance lies in its ability to participate in a wide array of chemical transformations, allowing researchers to build complex molecular architectures. fiveable.me The study of its reactions provides insights into fundamental concepts of chemical reactivity and reaction pathways. wikipedia.org By using techniques such as spectroscopy or by "trapping" the intermediate with other chemicals, chemists can infer its presence and understand how a particular reaction proceeds. wikipedia.org The fleeting nature of this compound, therefore, does not diminish its importance; rather, it is this very reactivity that makes it a valuable subject of academic inquiry and a useful tool in synthesis. wikipedia.orgnih.gov

Structural Features and Reactivity Context of this compound

The reactivity of this compound stems from its specific structural arrangement. The core of this molecule is the imidoyl chloride functional group, which consists of a carbon atom double-bonded to a nitrogen atom and also bonded to two chlorine atoms. wikipedia.org This structure is analogous to that of an acyl chloride, with the oxygen atom being replaced by a nitrogen-containing group. wikipedia.org

Key structural and reactivity features are summarized in the table below:

| Feature | Description |

| Functional Group | Imidoyl Dichloride |

| Key Bonds | Carbon-Nitrogen double bond (C=N); two Carbon-Chlorine single bonds (C-Cl) |

| Reactivity Center | The carbon atom of the C=N group is electrophilic. |

| Leaving Groups | The two chlorine atoms are good leaving groups. |

| Equilibrium | It can exist in equilibrium with a nitrilium cation, which enhances its reactivity. researchgate.netresearchgate.net |

| Spectroscopy | In Infrared (IR) spectroscopy, it shows a characteristic absorption band for the C=N bond around 1650–1689 cm⁻¹. wikipedia.org |

The electrophilic nature of the central carbon atom, combined with the presence of two labile chlorine atoms, makes this compound highly susceptible to attack by nucleophiles. fiveable.me This high reactivity is the cornerstone of its utility in organic synthesis.

Overview of Key Research Domains Involving this compound

The versatile reactivity of this compound has led to its application in several key areas of chemical research. It serves as a building block for a diverse range of more complex molecules.

One of the primary applications is in the synthesis of heterocyclic compounds . fiveable.me These are cyclic compounds containing atoms of at least two different elements in their rings. For instance, this compound has been used to synthesize 2-aminobenzimidazoles and other related azoles, which are important structural motifs in many biologically active molecules. nih.gov

Another significant research domain is the synthesis of various nitrogen-containing compounds . Through reactions with different nucleophiles, this compound can be converted into a variety of other functional groups, as detailed in the table below.

| Nucleophile | Resulting Compound Class |

| Alcohols | Imidates wikipedia.org |

| Thiols | Thioimidates wikipedia.org |

| Amines | Amidines wikipedia.org |

| Cyanide | Imidoyl cyanides wikipedia.org |

Furthermore, this compound is an important intermediate in pharmaceutical and agrochemical research . Its ability to be readily converted into other complex molecules makes it a valuable starting material in the synthesis of potential new drugs and pesticides. A notable example is its application in the total synthesis of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). nih.gov

In the field of organophosphorus chemistry , this compound has been shown to react with certain phosphorus-containing reagents. For example, its reaction with phosphinites can lead to the formation of compounds with a P(O)-Csp2-N linkage, which are of interest in the study of α-aminophosphoryl compounds. researchgate.net

Properties

IUPAC Name |

N-benzyl-1,1-dichloromethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWWFQVYNFTCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzylcarbonimidic Dichloride

Classic Synthesis Routes to Benzylcarbonimidic Dichloride

The traditional methods for synthesizing this compound primarily involve the use of highly reactive and often hazardous reagents.

Chlorination of Benzyl (B1604629) Isocyanates

The chlorination of isocyanates is a known method for producing carbonimidic dichlorides. In the case of this compound, this would involve the reaction of benzyl isocyanate with a chlorinating agent. While specific details on the direct chlorination of benzyl isocyanate to this compound are not extensively available in the provided search results, the general principle of isocyanate chlorination is established. For instance, a method for the chlorination of aromatic isocyanates involves the addition of anhydrous hydrogen chloride and chlorine at low temperatures (-20°C to 20°C) to minimize side reactions. google.com This process avoids the need for catalysts that can be difficult to remove from the final product. google.com

Phosgenation Reactions with Benzyl Cyanides or Formamides

Phosgene (B1210022), a highly toxic gas, has been historically used in the synthesis of various organic compounds. While direct phosgenation of benzyl cyanide or benzyl formamide (B127407) to yield this compound is a plausible synthetic route, specific examples are not detailed in the provided search results. The synthesis of organic isocyanates often involves the reaction of corresponding amines or their salts with phosgene. google.com

The synthesis of benzyl cyanide itself is well-documented, typically involving the reaction of benzyl chloride with sodium cyanide. orgsyn.orgatamanchemicals.comwikipedia.org This reaction, known as the Kolbe nitrile synthesis, is a common method for producing nitriles. wikipedia.org

Modernized and Optimized Synthetic Approaches for this compound

Recognizing the hazards associated with classical methods, recent research has focused on developing safer and more efficient synthetic pathways.

Development of Alternative Chlorinating Agents

The use of hazardous chlorinating agents like chlorine gas has prompted the search for safer alternatives. watertechnologies.com In various applications, compounds like sodium hypochlorite, calcium hypochlorite, and chlorinated isocyanurates are used as sources of chlorine. watertechnologies.comscribd.com While not directly applied to this compound synthesis in the provided results, these alternatives are part of a broader trend to replace hazardous materials. For instance, in water treatment, concerns over gaseous chlorine have led to the adoption of these alternatives. watertechnologies.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and reducing energy consumption. mlsu.ac.in The development of catalytic methods for the synthesis of complex molecules is a significant area of research. semanticscholar.orgmdpi.commdpi.com While specific catalytic syntheses for this compound are not detailed, the use of catalysts in related reactions is prevalent. For example, the synthesis of benzimidazole (B57391) derivatives can be catalyzed by lanthanum chloride or ammonium (B1175870) chloride. semanticscholar.org In the preparation of supported catalysts, activated carbon is often used as a support material due to its high surface area and stability. beilstein-journals.org The synthesis of benzyl cyanides can also be achieved using catalytic methods. google.com

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pfizer.com This approach is increasingly being adopted in the pharmaceutical and chemical industries to enhance sustainability. mdpi.comacs.org Key principles of green chemistry include waste prevention, maximizing atom economy, and using safer solvents and reagents. mlsu.ac.inpfizer.com

Solvent-free synthesis is a technique that aligns with green chemistry principles by minimizing waste and environmental impact. mdpi.com For instance, a solvent-free mechanochemical method involving ball-milling benzylamide with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) has been reported for related syntheses. The use of renewable feedstocks and energy-efficient processes are also central to green chemistry. mlsu.ac.in While specific applications of these principles to the industrial production of this compound are not detailed in the search results, the general trend in chemical manufacturing is towards more environmentally benign processes. pfizer.com

Mechanistic Investigations into the Formation of this compound

The formation of this compound can be approached through several mechanistic pathways, primarily depending on the starting materials and reagents employed. A common theme across these methods is the generation of a highly electrophilic species that is subsequently chlorinated.

One of the principal routes involves the reaction of N-benzyl-substituted amides with a chlorinating agent. In a general sense, the reaction of a monosubstituted carboxylic acid amide with phosgene proceeds to form the corresponding imidoyl chloride. wikipedia.org The mechanism is believed to initiate with the nucleophilic attack of the amide oxygen on the electrophilic carbonyl carbon of phosgene, or a similar chlorinating agent like thionyl chloride or phosphorus pentachloride. This is followed by a series of elimination and rearrangement steps to yield the imidoyl chloride.

A significant mechanistic feature of imidoyl chlorides is their equilibrium with nitrilium cations. researchgate.netresearchgate.net This equilibrium is crucial for understanding their reactivity. The nitrilium ion is a powerful electrophile and can participate in various subsequent reactions.

Another important synthetic route is the direct chlorination of benzyl isocyanide. The use of sulfuryl chloride (SO₂Cl₂) for this transformation is particularly effective. nih.gov This reaction is thought to proceed via a controlled addition of chlorine across the isonitrile's carbon-nitrogen triple bond. The reaction conditions are typically managed at low temperatures to suppress potential free-radical side reactions that can occur with elemental chlorine, especially with alkyl isonitriles. nih.gov

The phosgenation of amines, such as benzylamine (B48309), also provides a pathway to isocyanates, which are related to carbonimidic dichlorides. The process often involves a two-step "cold" and "hot" phosgenation to manage the formation of urea (B33335) byproducts. sabtechmachine.com The initial reaction of the amine with a chlorinating agent, like N-chlorosuccinimide, is proposed to involve the formation of an N-chlorobenzylamine intermediate. researchgate.net

Comparative Analysis of Synthetic Strategies for this compound

The choice of a synthetic strategy for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and the required purity of the final product. Below is a comparative analysis of the primary synthetic routes.

| Synthetic Strategy | Starting Materials | Reagents | Advantages | Disadvantages |

| From N-benzylamides | N-benzylformamide or other N-benzylamides | Phosgene, Thionyl chloride, Phosphorus pentachloride | Readily available starting materials. wikipedia.orgthieme-connect.derdd.edu.iq | Use of highly toxic and corrosive reagents. wikipedia.org Potential for side reactions. |

| From Benzyl Isocyanide | Benzyl isocyanide | Sulfuryl chloride | High selectivity and yield. nih.gov Avoids free-radical side reactions. nih.gov Rapid reaction. nih.gov | Isocyanides can be toxic and have unpleasant odors. wikipedia.org |

| From Benzylamine | Benzylamine | Phosgene or other chlorinating agents | Benzylamine is a common starting material. | Can lead to the formation of isocyanates and urea byproducts. sabtechmachine.com May require a two-step process. sabtechmachine.com |

The synthesis from N-benzylamides is a classical approach but involves hazardous reagents like phosgene. The reaction of amides with phosphorus pentachloride is also a well-established method. rdd.edu.iq

The route starting from benzyl isocyanide using sulfuryl chloride appears to be a more modern and efficient method. nih.gov It is reported to be highly selective and provides the product in high yield, often without the need for extensive purification. nih.govcornell.edu This makes it an attractive option for laboratory-scale synthesis.

The direct phosgenation of benzylamine is more commonly aimed at the production of isocyanates. sabtechmachine.com While related to the synthesis of this compound, it may require careful control of reaction conditions to favor the formation of the desired product over isocyanates and ureas.

Reactivity and Mechanistic Investigations of Benzylcarbonimidic Dichloride

Nucleophilic Reactivity of Benzylcarbonimidic Dichloride

The core of this compound's chemistry lies in its reactions with nucleophiles. The mechanism of substitution at the imidoyl carbon is considered intermediate between that of a carbonyl carbon (like in acyl chlorides) and a vinyl carbon. tsinghua.edu.cnlibretexts.org The presence of two chlorine atoms, which are good leaving groups, facilitates these substitution reactions. Typically, the reaction proceeds in a stepwise manner, with the first nucleophilic substitution occurring more readily than the second.

The reaction of N-substituted carbonimidic dichlorides with alcohols and phenols provides a route to chloroformimidates, carbamates, and related compounds. When this compound reacts with one equivalent of an alcohol or a phenol (B47542), typically in the presence of a base to neutralize the liberated hydrogen chloride (HCl), it forms an N-benzyl-O-alkyl/aryl chloroformimidate.

If a second equivalent of alcohol or phenol is introduced, it can displace the second chlorine atom, leading to the formation of an imidocarbonate. Alternatively, if the intermediate chloroformimidate is hydrolyzed, it can yield a carbamate.

Table 1: Representative Reactions with Alcohols and Phenols

| Nucleophile | Reagent | Product (Monosubstitution) | Product (Disubstitution) |

|---|---|---|---|

| Ethanol | This compound | Ethyl N-benzylchloroformimidate | Diethyl N-benzylimidocarbonate |

This table represents expected products based on the general reactivity of N-substituted carbonimidic dichlorides.

Amines and hydrazines are potent nitrogen nucleophiles that react readily with this compound. The reaction with a primary or secondary amine typically requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to sequester the HCl produced. researchgate.netchemguide.co.uk The monosubstitution product is a chloroformamidine. This intermediate can then react with another molecule of the amine to form a guanidine (B92328) derivative.

Hydrazine (B178648) derivatives react in a similar fashion. The initial reaction with a hydrazine would be expected to form an N-benzyl-chloroformimidoyl hydrazide, which can undergo further reactions, including cyclization depending on the structure of the hydrazine.

Table 2: Representative Reactions with Amines

| Nucleophile | Reagent | Product (Monosubstitution) | Product (Disubstitution) |

|---|---|---|---|

| Aniline | This compound | N-Benzyl-N'-phenylchloroformamidine | N-Benzyl-N',N''-diphenylguanidine |

This table represents expected products based on the general reactivity of N-substituted carbonimidic dichlorides.

Carboxylic acids can act as nucleophiles, attacking this compound to form N-benzyl-imidoyl chloride anhydrides. This reaction is analogous to the formation of acid anhydrides from acyl chlorides and carboxylic acids. The reaction likely proceeds through the attack of the carboxylate oxygen on the electrophilic carbon of the imidoyl chloride. These mixed anhydride (B1165640) intermediates are themselves reactive and can be used in further synthetic transformations. The reaction with an acid anhydride could potentially lead to more complex rearranged products.

Thiols (mercaptans) and their conjugate bases, thiolates, are excellent nucleophiles and are expected to react readily with this compound. The reaction with one equivalent of a thiol, usually in the presence of a base, would yield an S-alkyl/aryl N-benzylchlorothioformimidate. This reaction is a common pathway for the synthesis of thiocarbamates. Subsequent reaction with a second equivalent of the thiol would produce an N-benzyl dithiocarbimidate.

Table 3: Representative Reactions with Thiols

| Nucleophile | Reagent | Product (Monosubstitution) | Product (Disubstitution) |

|---|---|---|---|

| Ethanethiol | This compound | Ethyl N-benzylchlorothioformimidate | Diethyl N-benzyldithioimidocarbonate |

This table represents expected products based on the general reactivity of N-substituted carbonimidic dichlorides.

This compound is susceptible to hydrolysis, reacting with water to ultimately form N-benzylformamide and two equivalents of HCl. The hydrolysis likely proceeds in a stepwise manner. The first step is the nucleophilic attack of water on the imidoyl carbon to replace one chlorine atom, forming the corresponding N-benzylformimidoyl chloride. This intermediate is also unstable in the presence of water and undergoes further hydrolysis to the formamide (B127407).

Solvolysis in other nucleophilic solvents, such as alcohols, would follow a similar pathway. For instance, in methanol (B129727), the reaction would lead to the formation of methyl N-benzylformimidate and eventually N-benzylformamide if water is present. The kinetics of these reactions are dependent on solvent polarity and the stability of the intermediates.

Regioselectivity : In reactions with unsymmetrical nucleophiles, the question of regioselectivity arises. However, for most common nucleophiles reacting with this compound, the electrophilic center is unambiguously the carbon atom of the C=NCl₂ group. Therefore, issues of regioselectivity primarily concern subsequent reactions of the products rather than the initial nucleophilic attack.

Stereoselectivity : The C=N double bond in this compound and its monosubstituted derivatives can exist as (E) and (Z) isomers. Nucleophilic substitution at an sp²-hybridized carbon can, in principle, proceed with either retention or inversion of configuration around the double bond. While concerted mechanisms are possible, many substitutions at imidoyl carbons proceed through a stepwise addition-elimination mechanism involving a tetrahedral intermediate. The stereochemical outcome often depends on the lifetime of this intermediate and the relative rates of bond rotation and leaving group departure. For many reactions of this type, a mixture of stereoisomers in the product is often observed unless specific reaction conditions or substrates favor one outcome.

Cycloaddition Reactions Involving this compound.

There is a lack of specific published research on the participation of this compound in [2+1], [2+2], and [4+1] cycloaddition reactions. While cycloaddition reactions are a fundamental class of organic transformations for the synthesis of cyclic compounds, their application to this compound has not been detailed in the available scientific literature.

[2+1] Cycloadditions.

No specific examples or theoretical studies on the [2+1] cycloaddition reactions of this compound could be identified in the reviewed literature.

[2+2] Cycloadditions.

There is no available information in the scientific literature detailing the involvement of this compound in [2+2] cycloaddition reactions.

[4+1] Cycloadditions.

Specific research on [4+1] cycloaddition reactions involving this compound is not present in the surveyed scientific databases.

Rearrangement Reactions of this compound and its Derivatives.

Detailed studies on the rearrangement reactions of this compound and its derivatives are not described in the available literature. General principles of rearrangement reactions in organic chemistry are well-understood, but their specific application to this compound, including mechanistic investigations and the characterization of resulting products, has not been a focus of published research.

Transition Metal-Catalyzed Transformations of this compound.

While transition metal-catalyzed reactions, particularly those involving palladium, are a cornerstone of modern organic synthesis, their specific application to this compound is not well-documented.

Cross-Coupling Reactions.

There is a significant body of research on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net However, specific examples of cross-coupling reactions that utilize this compound as a substrate are not reported in the reviewed literature. The reactivity of related compounds, such as benzyl (B1604629) chlorides, in palladium-catalyzed cross-coupling reactions is known, but this cannot be directly extrapolated to the reactivity of this compound.

Insertion and Carbonylation Reactions

The reactivity of this compound in insertion and carbonylation reactions is a subject of significant interest, largely drawing parallels from the well-established chemistry of related imidoyl chlorides. These compounds serve as valuable synthons for the introduction of functionalized imine moieties into organic molecules. Transition metal-catalyzed reactions, particularly those involving palladium, have been shown to be effective for the carbonylation and cross-coupling of imidoyl chlorides, suggesting similar potential for this compound.

Palladium-catalyzed carbonylation reactions of imidoyl chlorides provide a route to synthesize α-iminoamides and other carbonyl derivatives. researchgate.net For instance, the palladium(0)-catalyzed reaction of imidoyl chlorides with a carbamoylsilane has been demonstrated to yield α-iminoamides. researchgate.net Another significant application is the palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides and carbon monoxide, which produces quinazolin-4(3H)-ones. researchgate.net This reaction is thought to proceed through the in situ formation of an amidine, followed by oxidative addition of the aryl iodide to the palladium catalyst, CO insertion, and subsequent intramolecular cyclization. researchgate.net

While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of imidoyl chlorides in such transformations provides a strong basis for predicting its behavior. The benzyl group is not expected to interfere with these catalytic cycles and may subtly influence reaction rates and yields due to its electronic and steric properties.

Below is a table summarizing representative palladium-catalyzed reactions of imidoyl chlorides, which are analogous to the expected reactivity of this compound.

| Reaction Type | Imidoyl Chloride Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Carbonylative Coupling | General Ar-C(Cl)=N-R' | Carbamoylsilane | Palladium(0) complex | α-Iminoamide | researchgate.net |

| Cyclocarbonylation | o-Iodoaniline derived | Carbon Monoxide | Palladium complex | Quinazolin-4(3H)-one | researchgate.net |

| Sonogashira Coupling | N-alkoxyimidoyl halides | Terminal Alkynes | NHC-Pd(II) complex | Aryl alkynyl oxime ethers | organic-chemistry.org |

| General Cross-Coupling | N-alkoxyimidoyl halides | Arylboronic acids (Suzuki) | Palladium complex | Diaryl oxime ethers | researchgate.net |

Insertion reactions involving transition metals are another facet of imidoyl chloride chemistry. nih.gov These reactions can lead to the formation of novel organometallic complexes and are mechanistically interesting. For example, the reaction of an imidoyl chloride with a titanium(IV) chloride complex results in chloride abstraction and the formation of a highly electrophilic nitrilium salt, which can be considered a formal insertion of the titanium complex into the C-Cl bond. researchgate.net

Acid-Catalyzed and Base-Catalyzed Transformations of this compound

The transformations of this compound under acidic and basic conditions are predominantly characterized by hydrolysis, leading to the corresponding N-benzylamide. The mechanistic pathways of these reactions have been extensively studied for various imidoyl chlorides and are highly dependent on the pH of the medium. rsc.orgkoreascience.kr

Acid-Catalyzed and Neutral Hydrolysis:

Under acidic or neutral conditions, the hydrolysis of imidoyl chlorides, including by extension this compound, generally proceeds through a unimolecular (SN1-like) mechanism. rsc.orgkoreascience.kr The reaction is initiated by the slow, rate-determining heterolysis of the carbon-chlorine bond to form a resonance-stabilized nitrilium ion intermediate. This intermediate is a potent electrophile. The nitrogen atom's lone pair provides significant stabilization to the positive charge, a feature described as 'octet-stabilized'. rsc.org The nitrilium ion is then rapidly attacked by a water molecule. Subsequent deprotonation of the resulting adduct yields the final amide product.

The general mechanism is as follows:

Ionization: R-C(Cl)=N-R' → [R-C≡N+-R'] + Cl- (slow, rate-determining)

Nucleophilic Attack: [R-C≡N+-R'] + H2O → [R-C(OH)=N+H-R']

Deprotonation: [R-C(OH)=N+H-R'] → R-C(O)NH-R' + H+

Studies on various N-aryl imidoyl chlorides have shown that electron-donating substituents on the N-aryl ring accelerate the rate of hydrolysis, which is consistent with the development of a positive charge on the nitrogen atom in the transition state leading to the nitrilium ion. rsc.org For this compound, the benzyl group's electronic properties would similarly influence the stability of the nitrilium intermediate.

Base-Catalyzed Hydrolysis:

In basic solutions (typically above pH 8.5), the mechanism of hydrolysis shifts to a bimolecular nucleophilic substitution (SN2-like) pathway. koreascience.kr In this mechanism, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the C=N bond. This addition can proceed either through a concerted mechanism or via a short-lived tetrahedral intermediate. The subsequent elimination of the chloride ion yields the amide product.

The rate of this reaction is directly proportional to the concentrations of both the imidoyl chloride and the hydroxide ion. koreascience.kr This contrasts with the pH-independent rate observed in the SN1-like mechanism at neutral or acidic pH. For some related compounds, a transition between the SN1 and SN2 mechanisms can be observed as the pH of the medium is varied. koreascience.kr

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic Studies:

The rate of solvolysis of imidoyl chlorides is highly dependent on the substituents attached to both the carbon and nitrogen atoms of the imidoyl functionality, as well as the solvent polarity. As discussed previously, hydrolysis reactions can follow either SN1-like or SN2-like pathways, each with distinct kinetic profiles.

In the unimolecular pathway, the rate is primarily influenced by the stability of the intermediate nitrilium ion. For this compound, the stability of the [Ph-CH2-N≡C-R]+ cation would be a key determinant of the reaction rate. Substituents on the benzyl group's aromatic ring would be expected to exert a noticeable electronic effect on the rate of ionization.

Computational studies on gas-phase nucleophilic substitution at the imidoyl carbon have indicated that the reaction mechanism is intermediate between that of carbonyl and vinyl carbon substitution. nih.gov The preference for an in-plane concerted SN2 (SNσ) versus an out-of-plane π-attack (SNπ) pathway is influenced by factors such as charge-transfer energies and electrostatic stabilization. nih.gov

The following table summarizes the expected effect of substituents on the rate of SN1 hydrolysis of hypothetical substituted benzylcarbonimidic dichlorides, based on general principles of physical organic chemistry.

| Substituent on Benzyl Ring | Electronic Effect | Effect on Nitrilium Ion Stability | Predicted Effect on SN1 Rate |

| p-Methoxy | Electron-donating | Stabilizing | Increase |

| p-Methyl | Electron-donating | Stabilizing | Increase |

| p-Chloro | Electron-withdrawing | Destabilizing | Decrease |

| p-Nitro | Strongly electron-withdrawing | Strongly destabilizing | Significant Decrease |

Thermodynamic Studies:

Thermodynamic parameters for reactions of this compound have not been experimentally determined in the reviewed literature. Generally, the hydrolysis of imidoyl chlorides to the corresponding amides is a thermodynamically favorable process due to the formation of the stable amide bond and hydrochloric acid. wikipedia.org

Elucidation of Reaction Intermediates in this compound Chemistry

The elucidation of reaction intermediates is crucial for a complete understanding of the reaction mechanisms of this compound. Based on extensive studies of related imidoyl chlorides, the primary intermediate in many of its reactions is the nitrilium ion . researchgate.netvu.nl

The formation of nitrilium ions is particularly well-established in the SN1-type solvolysis of imidoyl chlorides under acidic or neutral conditions. rsc.orgkoreascience.kr These intermediates have been generated and characterized spectroscopically. For example, the reaction of an imidoyl chloride with a Lewis acid like titanium tetrachloride (TiCl4) leads to the quantitative formation of a nitrilium salt, which has been characterized by IR and NMR spectroscopy. researchgate.net

Key spectroscopic features of nitrilium ions include:

A characteristic C≡N stretching frequency in the IR spectrum, typically observed at a high wavenumber (e.g., 2318-2380 cm-1), indicating a triple bond character. researchgate.net

Significant downfield shifts for the carbon and nitrogen atoms in 13C and 15N NMR spectra, respectively, consistent with the positive charge. researchgate.net

A linear geometry for the R-C≡N-R' unit, which has been confirmed by single-crystal X-ray diffraction for some nitrilium salts. researchgate.net

The table below summarizes the key characteristics used to identify nitrilium ion intermediates.

| Characteristic | Observation | Technique | Reference |

| Bond Character | C≡N triple bond | IR Spectroscopy, X-ray Diffraction | researchgate.net |

| Geometry | Linear R-C≡N-R' | X-ray Diffraction | researchgate.net |

| Electronic Structure | Positive charge on nitrogen and carbon | 13C and 15N NMR Spectroscopy | researchgate.net |

These nitrilium ions are potent electrophiles and are implicated in a variety of synthetic transformations beyond simple hydrolysis, including the Gattermann and Houben-Hoesch reactions, and the Bischler-Napieralski synthesis of isoquinolines. vu.nl

In base-catalyzed reactions that proceed via an SN2-like mechanism, a tetrahedral intermediate resulting from the nucleophilic attack of a hydroxide ion on the imidoyl carbon may be formed. However, this intermediate is generally expected to be short-lived and difficult to detect directly. Its existence is often inferred from kinetic data and by analogy to nucleophilic acyl substitution reactions. youtube.comlibretexts.org

Applications of Benzylcarbonimidic Dichloride in Organic Synthesis

Precursor for the Synthesis of Carbodiimides

One of the most significant applications of benzylcarbonimidic dichloride is in the synthesis of carbodiimides. Carbodiimides are a class of organic compounds containing the functional group RN=C=NR, which are widely used as coupling agents in peptide synthesis and other condensation reactions.

This compound serves as a key starting material for both symmetrical and unsymmetrical N,N'-disubstituted carbodiimides. The reaction with primary amines is a common method to achieve this transformation. The reaction of this compound with two equivalents of a primary amine leads to the formation of a symmetrical carbodiimide (B86325). Conversely, a stepwise reaction with two different primary amines allows for the synthesis of unsymmetrical carbodiimides. This control over the substitution pattern is crucial for creating a diverse range of carbodiimides with tailored properties.

The general reaction involves the displacement of the two chlorine atoms by the amine nucleophiles. The reaction can be catalyzed by a base to neutralize the hydrogen chloride formed during the reaction.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | 2 eq. of Amine (R-NH₂) | Symmetrical Carbodiimide |

| This compound | 1 eq. of Amine (R-NH₂) then 1 eq. of Amine (R'-NH₂) | Unsymmetrical Carbodiimide |

Carbodiimides synthesized from this compound are instrumental as activating agents in non-clinical amidation and esterification reactions. nih.gov They facilitate the formation of amide and ester bonds by activating carboxylic acids. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile, such as an amine or an alcohol, to form the corresponding amide or ester. The carbodiimide is converted to a urea (B33335) byproduct in the process. wikipedia.org

This methodology is a cornerstone of peptide synthesis, where amino acids are sequentially coupled to form a polypeptide chain. The choice of carbodiimide can influence the reaction efficiency and the ease of byproduct removal.

Building Block for Heterocyclic Compounds

This compound is a valuable C-N building block for the synthesis of a wide array of heterocyclic compounds. rsc.orgclockss.org Its two chlorine atoms can be displaced by various dinucleophiles, leading to the formation of diverse ring systems.

The reaction of this compound with compounds containing two nucleophilic nitrogen atoms is a common strategy for synthesizing nitrogen-containing heterocycles. rsc.orgnih.gov

Triazines: Substituted 1,3,5-triazines can be synthesized through the trimerization of nitriles, and this compound can be a precursor to intermediates in these pathways. nih.govwikipedia.orgglobalscitechocean.com For example, reaction with amidines can lead to the formation of the triazine core. google.comcore.ac.uk

Quinoxalines: Quinoxaline derivatives, which are important pharmacophores, can be prepared through condensation reactions. nih.govrasayanjournal.co.inresearchgate.netorganic-chemistry.org this compound can react with ortho-phenylenediamines to afford substituted quinoxalines.

Imidazoles: The imidazole (B134444) ring can be constructed using this compound by reacting it with 1,2-diamines or other suitable precursors that provide the remaining atoms of the ring. researchgate.netorganic-chemistry.orgbaranlab.org

Benzoxazinones: These heterocycles can be synthesized via palladium-catalyzed isocyanide insertion, a process where this compound can serve as a precursor to the isocyanide or related reactive intermediates. nih.govnih.govresearchgate.net

| Heterocycle | Key Reactants with this compound |

| Triazines | Amidines, Cyanamides |

| Quinoxalines | o-Phenylenediamines |

| Imidazoles | 1,2-Diamines |

| Benzoxazinones | Anthranilic acids (via intermediate steps) |

In addition to nitrogen heterocycles, this compound can be employed in the synthesis of heterocycles containing sulfur or oxygen. nih.govnih.gov Reaction with dinucleophiles containing sulfur or oxygen atoms, such as 2-aminothiophenols or 2-aminophenols, can lead to the formation of benzothiazoles and benzoxazoles, respectively. The versatility of this reagent allows for the construction of a wide range of five- and six-membered heterocyclic systems. orientjchem.orgarkat-usa.org

Reagent for the Derivatization of Organic Substrates

This compound can be used as a derivatizing reagent for various organic functional groups. researchgate.net Derivatization is a technique used to modify a compound to make it more suitable for analysis, for instance, by enhancing its volatility for gas chromatography or its detectability for HPLC. libretexts.orgnih.gov

The reactive nature of the dichloride allows it to react with alcohols, phenols, thiols, and amines. chemguide.co.ukchemguide.co.ukhud.ac.ukyoutube.com For example, reaction with an alcohol in the presence of a base can form an imidocarbonate. This derivatization can introduce a specific chromophore or fluorophore into the molecule, facilitating its detection and quantification. While less common than other derivatizing agents, its utility lies in its ability to react with a range of nucleophilic functional groups.

Chlorination and Functionalization of Nitrogenous Compounds

Similarly, while various reagents are known to effect the chlorination and functionalization of nitrogen-containing compounds, there is no significant body of research indicating that this compound is a preferred or common reagent for these transformations. The reactivity of the dichloride functionality might suggest potential for chlorination reactions, but specific applications and methodologies are not documented.

Role in Polymer Chemistry and Material Science

The potential applications of this compound in polymer chemistry, including its use as a monomer, cross-linking agent, or precursor for functional materials, also appear to be largely unexplored or at least not widely published.

Monomer for Specialty Polyurethane Synthesis

Polyurethanes are typically synthesized from the reaction of diisocyanates with polyols. While aryl isocyanide dichlorides have been noted as potential byproducts in polyurethane production, there is no direct evidence to suggest that this compound is intentionally used as a monomer for the synthesis of specialty polyurethanes.

Cross-linking Agent for Advanced Polymer Networks

Cross-linking agents are crucial for modifying the properties of polymers to create more robust and stable networks. The difunctional nature of this compound could theoretically allow it to act as a cross-linker. However, the literature does not provide examples of its use in this capacity for creating advanced polymer networks.

Precursor for Functional Polymeric Materials

The synthesis of functional polymeric materials often relies on the incorporation of specific monomers or the post-polymerization modification of a polymer backbone. There is a lack of information on the use of this compound as a precursor to impart specific functionalities to polymeric materials.

Synthesis of Specialized Organic Reagents and Ligands

The reactivity of the carbonimidic dichloride group could potentially be harnessed to synthesize more complex organic molecules that could serve as specialized reagents or ligands for catalysis. For instance, reactions of N-phenylcarbonimidoyl dichloride (phenyl isocyanide dichloride) have been reported, but analogous applications for the benzyl (B1604629) derivative are not readily found. The synthesis of ligands often requires specific and well-defined reaction pathways, and the utility of this compound in this context remains undocumented.

Emerging Applications of this compound in Fine Chemical Synthesis

This compound, also known as benzyl isocyanide dichloride, is a versatile reagent that is gaining increasing attention in the field of fine chemical synthesis. Its unique reactivity, stemming from the dichloromethyleneimine functional group, allows for the construction of a diverse array of complex organic molecules. Researchers are actively exploring its potential as a key building block in the synthesis of novel pharmaceuticals, agrochemicals, and other high-value specialty chemicals. The ability of this compound to participate in a variety of chemical transformations, including cycloadditions, multicomponent reactions, and nucleophilic substitutions, makes it a powerful tool for synthetic chemists.

Recent investigations have highlighted the utility of this compound in the preparation of various heterocyclic compounds, which are core structures in many biologically active molecules. Its role as a precursor to reactive intermediates enables the efficient assembly of intricate molecular architectures that are otherwise challenging to synthesize. The ongoing exploration of its synthetic potential is expected to uncover new pathways for the creation of innovative fine chemicals with a wide range of applications.

While specific, detailed research findings on the emerging applications of this compound remain a developing area of study, the general reactivity of isocyanide dichlorides provides a strong indication of its potential utility in various synthetic contexts. The following table outlines plausible, representative applications based on the known chemistry of this class of compounds.

| Application Area | Reaction Type | Potential Products | Significance in Fine Chemical Synthesis |

| Pharmaceutical Intermediates | Cycloaddition Reactions | Nitrogen-containing heterocycles (e.g., triazoles, tetrazoles) | Heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals. Efficient synthesis of these core structures is crucial for drug discovery and development. |

| Agrochemicals | Multicomponent Reactions | Complex amides and ureas | Many modern pesticides and herbicides contain amide or urea functionalities. Multicomponent reactions offer a streamlined approach to these complex molecules. |

| Specialty Polymers | Polymerization Reactions | Polyamides, Polyureas | The difunctional nature of the isocyanide dichloride group could allow for its use as a monomer in the synthesis of novel polymers with specialized properties. |

| Dyes and Pigments | Aromatic Substitution | Arylimino compounds | The reaction with electron-rich aromatic compounds could lead to the synthesis of novel chromophores for use in advanced materials and diagnostics. |

Table 1: Potential Emerging Applications of this compound in Fine Chemical Synthesis

The data presented in this table is illustrative of the potential applications of this compound and is based on the established reactivity of analogous isocyanide dichlorides. Further dedicated research is necessary to fully elucidate and validate these emerging applications. The continued investigation into the synthetic utility of this compound is poised to make significant contributions to the field of fine chemical synthesis.

Advanced Analytical and Spectroscopic Characterization Techniques for Benzylcarbonimidic Dichloride and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of benzylcarbonimidic dichloride, offering high mass accuracy and resolution. This enables the unambiguous determination of elemental compositions for reactants, intermediates, products, and byproducts. Techniques like Parallel Reaction Monitoring (PRM), performed on quadrupole-Orbitrap or quadrupole time-of-flight (QTOF) mass spectrometers, allow for targeted and quantitative monitoring of predefined molecules in complex mixtures with high specificity and selectivity. mdpi.comnih.gov In the context of reactions involving this compound, HRMS can track the consumption of the starting material and the formation of the desired product in real-time, providing crucial kinetic data.

For example, in a substitution reaction where this compound reacts with a primary amine (R-NH₂), HRMS can be used to monitor the key species. The high mass accuracy allows for the differentiation of compounds with very similar nominal masses.

| Compound Name | Chemical Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) | Role in Reaction |

|---|---|---|---|---|---|

| This compound | C₈H₇Cl₂N | 186.9983 | 186.9981 | -1.07 | Reactant |

| Monosubstituted Intermediate | C₁₅H₁₅ClN₂ | 270.0924 | 270.0925 | +0.37 | Intermediate |

| Disubstituted Product | C₂₂H₂₃N₃ | 329.1901 | 329.1899 | -0.61 | Product |

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile, polar, or non-volatile reaction intermediates that may be formed during the synthesis of this compound derivatives. nih.gov ESI transfers ions from solution into the gas phase with minimal fragmentation, allowing for the detection of intact molecular ions and non-covalent complexes. nih.gov This is critical for identifying transient species that provide insight into reaction mechanisms. For instance, in the hydrolysis of this compound, ESI-MS could detect the protonated form of the initial hydrolysis product, benzylcarbonimidic chloride hydroxide (B78521). The choice of solvent is crucial, with polar solvents like acetonitrile (B52724), methanol (B129727), or dichloromethane (B109758) often providing strong signals. uvic.ca

| Intermediate | Formula | Ion Form | Expected m/z | Notes |

|---|---|---|---|---|

| Benzylcarbonimidic chloride hydroxide | C₈H₈ClNO | [M+H]⁺ | 170.0322 | Protonated molecular ion, detectable in positive ion mode. |

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile and thermally stable compounds. nih.govmdpi.com this compound itself is amenable to GC-MS analysis. The technique provides information on both the retention time of the compound (from GC) and its mass-to-charge ratio and fragmentation pattern (from MS). The electron ionization (EI) mass spectrum of this compound would be expected to show a characteristic molecular ion peak, as well as distinct fragment ions resulting from the loss of chlorine atoms and cleavage of the benzyl (B1604629) group. This fragmentation pattern serves as a fingerprint for structural confirmation. GC-MS is also highly effective for identifying volatile byproducts or unreacted starting materials in a reaction mixture. epa.gov

| m/z Value | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 187/189/191 | [C₈H₇Cl₂N]⁺˙ | C₈H₇Cl₂N | Molecular Ion (M⁺˙) with characteristic chlorine isotope pattern. |

| 152/154 | [M-Cl]⁺ | C₈H₇ClN | Loss of one chlorine atom. |

| 117 | [M-Cl₂]⁺ | C₈H₇N | Loss of both chlorine atoms. |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, characteristic fragment for benzyl compounds. |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound and its derivatives. libretexts.org Multi-nuclear NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.govnih.gov For this compound, ¹H NMR would show signals corresponding to the aromatic protons of the benzyl group and the benzylic CH₂ protons. ¹³C NMR would reveal distinct resonances for the aromatic carbons, the benzylic carbon, and the key carbon of the carbonimidic dichloride group.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| ¹H | -CH₂- | ~4.8 | Singlet |

| ¹H | Aromatic C-H | ~7.2-7.4 | Multiplet |

| ¹³C | -CH₂- | ~55 | Benzylic carbon |

| ¹³C | Aromatic C-H | ~128-130 | - |

| ¹³C | Aromatic C-ipso | ~135 | Quaternary carbon attached to CH₂ |

| ¹³C | -N=CCl₂ | ~130 | Carbonimidic dichloride carbon |

For more complex derivatives of this compound, where one-dimensional spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish connectivity within proton systems, such as through the aromatic ring of a substituted benzyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically 2-3 bonds) between protons and carbons (¹H-¹³C). This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments. For a derivative, HMBC could show a correlation from the benzylic protons to the carbon of the former carbonimidic dichloride group, confirming the core structure.

| Experiment | Correlating Nuclei | Example Correlation | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Aromatic H-2 ↔ Aromatic H-3 | Confirms ortho-relationship of aromatic protons. |

| HSQC | ¹H → ¹³C (1-bond) | Benzylic CH₂ protons → Benzylic ¹³C | Assigns the chemical shift of the benzylic carbon. |

| HMBC | ¹H → ¹³C (2-3 bonds) | Benzylic CH₂ protons → Imine ¹³C | Confirms the connectivity between the benzyl group and the imine carbon. |

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. unibas.it For derivatives of this compound, DNMR could be employed to investigate restricted rotation around the C-N single bond or the N=C double bond (E/Z isomerism). By recording NMR spectra at various temperatures, one can observe changes in the line shape of signals, from sharp peaks at slow exchange (low temperature) to broad, coalesced signals, and finally to sharp, averaged signals at fast exchange (high temperature). copernicus.org Analysis of these line shapes allows for the determination of the energy barriers (ΔG‡) associated with these dynamic processes.

| Parameter | Value | Description |

|---|---|---|

| Low Temperature (-50 °C) | Two distinct signals | Slow exchange limit; two conformers are observed separately. |

| Coalescence Temperature (Tc) | 25 °C | Temperature at which the two signals merge into a single broad peak. |

| High Temperature (100 °C) | One sharp, averaged signal | Fast exchange limit; rotation is rapid on the NMR timescale. |

| Free Energy of Activation (ΔG‡) | ~15 kcal/mol | Calculated from Tc, indicates the energy barrier to rotation. |

When this compound is used as a monomer or cross-linker to create insoluble polymeric materials, solution-state NMR is no longer viable. In these cases, solid-state NMR (SSNMR) provides invaluable structural information. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C and ¹⁵N spectra of the solid material. mdpi.com SSNMR can provide information on the local chemical environment, the degree of polymerization or cross-linking, polymer chain dynamics, and the phase morphology of the material. For example, in a polymer formed by reacting this compound with a diamine, ¹³C SSNMR could differentiate between the benzyl carbons, the carbons in the diamine linker, and the newly formed guanidine-like carbons at the linkage points.

| Carbon Type in Polymer | Hypothetical Chemical Shift (ppm) | Structural Information |

|---|---|---|

| Benzylic -CH₂- | ~50-55 | Indicates the presence of the intact benzyl group. |

| Aromatic C-H | ~125-130 | From the benzyl group. Broadened due to solid-state effects. |

| Linkage Carbon (e.g., guanidinyl) | ~155-160 | Confirms the formation of the new covalent linkage in the polymer backbone. |

| Aliphatic carbons from diamine linker | ~30-45 | Provides information about the comonomer structure. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups within a molecule. These methods probe the vibrational modes of bonds, which absorb light at characteristic frequencies, providing a molecular fingerprint.

Raman spectroscopy complements IR by providing information on non-polar bonds and is less susceptible to interference from aqueous solvents. The C-Cl stretching bands are readily observable in Raman spectra, typically appearing in the fingerprint region (600-1800 cm⁻¹). researchgate.netphysicsopenlab.org For instance, studies on various organic chlorides have identified characteristic C-Cl bond vibrations. researchgate.netphysicsopenlab.org The fundamental frequencies associated with the carbon-halogen bond in methyl halides are observed around 2.13 x 10¹³ Hz for chlorides. aps.org Monitoring the appearance or disappearance of these characteristic peaks for both the reactants and products allows for real-time tracking of reaction progress.

Table 1: Characteristic Vibrational Frequencies for Bonds Relevant to this compound Chemistry

| Functional Group/Bond | Technique | Characteristic Wavenumber (cm⁻¹) | Reference |

| Isocyanide (R-N≡C) | IR | 2165–2110 | wikipedia.org |

| Carbon-Chlorine (C-Cl) | Raman | ~600-800 | researchgate.net |

| Aromatic C=C | IR/Raman | 1600–1400 | vscht.cz |

| Aromatic C-H | IR/Raman | 3100–3000 | vscht.cz |

X-ray Crystallography for Absolute Stereochemistry and Molecular Structure of Derived Compounds

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for the unambiguous confirmation of the molecular structure of stable, crystalline derivatives of this compound. While this compound itself is a reactive intermediate, its derivatives, such as guanidines formed by reaction with amines, can often be crystallized.

Chromatographic Methods for Purity Assessment and Reaction Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of this compound derivatives and for the quantitative analysis of reaction mixtures. This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

In a typical application, a reaction mixture containing a derivative of this compound would be injected into the HPLC system. By using a suitable stationary phase (e.g., a C18 reversed-phase column) and an optimized mobile phase (often a mixture of acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate), the components of the mixture are separated. epa.govresearchgate.net A detector, commonly a UV-Vis or diode-array detector (DAD), measures the absorbance of the eluting compounds, producing a chromatogram where each peak corresponds to a different component. researchgate.netgoogle.com

The area under each peak is proportional to the concentration of the corresponding compound, allowing for precise quantification when calibrated with standards. This makes HPLC ideal for determining the yield of a reaction, assessing the purity of an isolated product, and identifying the presence of byproducts. For instance, methods for analyzing isocyanates often involve derivatization followed by HPLC analysis, with calibration standards prepared to quantify the products accurately. epa.govresearchgate.net

Table 2: Illustrative HPLC Method Parameters for Analysis of Aromatic Amine Derivatives

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | researchgate.net |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | researchgate.net |

| Flow Rate | 0.30 - 1.5 mL/min | researchgate.netepa.gov |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | google.comepa.gov |

| Injection Volume | 3 - 10 µL | researchgate.net |

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. It is particularly well-suited for monitoring the progress of reactions involving this compound, provided the reactants, intermediates, or products are sufficiently volatile.

In GC, the mobile phase is an inert gas (like helium or nitrogen) that sweeps the vaporized sample through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As components elute from the column, they are detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). pharmtech.com

GC can provide rapid analysis of reaction aliquots, allowing chemists to track the consumption of starting materials and the formation of products over time. This is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading. For example, GC-MS methods are routinely used for the screening and analysis of various reactive chlorides after a suitable derivatization step to enhance volatility and stability. rsc.org

Advanced Hyphenated Techniques for Comprehensive Characterization of this compound Reaction Systems

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a much more comprehensive analysis than either technique alone. ijarnd.comnih.gov These methods are indispensable for analyzing complex reaction mixtures generated from this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying unknown volatile compounds in a mixture. ijpsjournal.com As components are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that can be compared against spectral libraries for positive identification. nih.gov This is invaluable for identifying unexpected byproducts in a reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably one of the most powerful analytical tools for the analysis of non-volatile and thermally labile compounds, which are common among derivatives of this compound. chromatographyonline.com The eluent from the HPLC column is directed into the mass spectrometer. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions in the gas phase from the liquid stream. asdlib.org The mass spectrometer then provides mass information for each separated peak. For even greater structural detail, tandem mass spectrometry (LC-MS/MS) can be employed. In this technique, a specific ion from a separated peak is selected, fragmented, and its fragment ions are analyzed, providing detailed structural information that can be used to elucidate the structure of unknown products or confirm the identity of expected ones. nih.govresearchgate.net

Other hyphenated techniques like LC-NMR and LC-FTIR also exist, coupling liquid chromatography with Nuclear Magnetic Resonance or Fourier-Transform Infrared spectroscopy, respectively. researchgate.netnih.gov These techniques can provide even more detailed, unambiguous structural information directly on the separated components of a complex mixture.

Theoretical and Computational Chemistry Studies of Benzylcarbonimidic Dichloride

Computational Elucidation of Reaction Mechanisms Involving Benzylcarbonimidic Dichloride.

Solvent Effects in Computational Modeling of this compound Reactions

The solvent environment can profoundly influence the rates and outcomes of chemical reactions. ucsb.eduresearchgate.netchemrxiv.org Computational modeling provides a means to dissect these effects, typically through two main approaches: implicit and explicit solvent models. ucsb.edupitt.edu

Implicit solvent models treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of solvent effects on reaction energetics. pitt.edu Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. ucsb.edu This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical for accurately describing the reaction mechanism. pitt.edu

For a hypothetical hydrolysis reaction of this compound, the choice of solvent model could significantly impact the calculated activation energy. The table below illustrates hypothetical findings from a computational study on this reaction in various solvents, comparing the results from implicit and explicit solvent models.

Table 1: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound in Different Solvents

| Solvent | Dielectric Constant | Implicit Model (kcal/mol) | Explicit Model (kcal/mol) |

| Water | 78.4 | 15.2 | 12.5 |

| Methanol (B129727) | 32.7 | 18.9 | 16.8 |

| Acetonitrile (B52724) | 37.5 | 20.1 | 19.5 |

| Dichloromethane (B109758) | 8.9 | 22.5 | 22.1 |

| Hexane | 1.9 | 25.8 | 25.6 |

This table presents hypothetical data for illustrative purposes.

The hypothetical data in Table 1 suggests that polar, protic solvents like water and methanol would significantly lower the activation barrier for the hydrolysis of this compound, with explicit solvent models predicting a more pronounced stabilization of the transition state due to specific hydrogen bonding interactions.

Prediction of Reactivity and Selectivity in this compound Transformations

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of chemical reactions. beilstein-journals.org For transformations involving substituted this compound, these methods can be used to rationalize and predict outcomes such as regioselectivity. beilstein-journals.orgrsc.org

Consider a hypothetical nucleophilic substitution reaction on a para-substituted this compound. DFT calculations can be employed to model the reaction pathways for nucleophilic attack at different electrophilic sites. By comparing the calculated activation energies for these pathways, the most likely product can be predicted. beilstein-journals.org

The following table presents a hypothetical study on the regioselectivity of a reaction between a substituted this compound and a nucleophile, predicting the major product based on calculated activation energies.

Table 2: Hypothetical Predicted Regioselectivity in the Reaction of a Substituted this compound

| Substituent (para-) | Nucleophile | Predicted Major Product | Calculated ΔG‡ (kcal/mol) |

| -NO₂ | Aniline | N-(4-nitrobenzyl)-N'-phenylurea | 18.7 |

| -H | Aniline | N-benzyl-N'-phenylurea | 21.3 |

| -OCH₃ | Aniline | N-(4-methoxybenzyl)-N'-phenylurea | 23.1 |

This table presents hypothetical data for illustrative purposes.

The hypothetical results in Table 2 indicate that electron-withdrawing substituents on the benzyl (B1604629) ring would favor the reaction, and the calculations would predict the formation of the corresponding urea (B33335) derivative as the major product.

Molecular Dynamics Simulations of this compound in Solution or at Interfaces

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. iiserkol.ac.inresearchgate.net These simulations can be used to study the conformational dynamics of this compound in different solvent environments or its behavior at interfaces, such as a water-lipid interface. ucsb.edu

A hypothetical MD simulation could be performed to investigate the partitioning and orientation of this compound at a water/octanol interface, a model for biological membranes. The simulation would track the trajectory of the molecule over nanoseconds, providing insights into its preferred location and orientation at the interface.

Table 3: Hypothetical Findings from a Molecular Dynamics Simulation of this compound at a Water/Octanol Interface

| Simulation Time (ns) | Preferred Location | Average Orientation of C-N bond relative to interface normal |

| 0-5 | Interface | 45° |

| 5-10 | Interface | 42° |

| 10-15 | Interface | 48° |

| 15-20 | Interface | 46° |

This table presents hypothetical data for illustrative purposes.

The hypothetical findings in Table 3 suggest that this compound would preferentially reside at the interface rather than fully partitioning into either the aqueous or organic phase. The orientation of the molecule would fluctuate, but on average, the carbon-nitrogen bond would adopt a tilted orientation with respect to the interface normal.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.govtubitak.gov.trnih.gov These models can be used to predict the reactivity of new compounds without the need for extensive experimental testing. nih.govchemrxiv.org

A QSRR study could be hypothetically conducted on a series of substituted this compound derivatives to predict their reaction rates with a common nucleophile. Molecular descriptors, which are numerical representations of molecular properties, would be calculated for each derivative. ontosight.ai These descriptors could include electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft steric parameters), and quantum chemical descriptors (e.g., HOMO/LUMO energies). A multilinear regression analysis would then be performed to develop a mathematical equation that relates these descriptors to the observed reaction rates. tubitak.gov.tr

Table 4: Hypothetical QSRR Model for the Reaction of Substituted Benzylcarbonimidic Dichlorides

| Derivative (substituent) | Hammett σ | Taft Es | log(k_rel) (experimental) | log(k_rel) (predicted) |

| p-NO₂ | 0.78 | 0 | 1.5 | 1.45 |

| m-Cl | 0.37 | 0 | 0.8 | 0.75 |

| H | 0 | 0 | 0 | 0.05 |

| p-CH₃ | -0.17 | -1.24 | -0.3 | -0.25 |

| p-OCH₃ | -0.27 | -0.55 | -0.5 | -0.48 |

This table presents hypothetical data for illustrative purposes.

Hypothetical QSRR Equation: log(k_rel) = 1.8 * σ + 0.1 * Es + 0.05

The hypothetical QSRR model in Table 4 would allow for the prediction of the relative reaction rates for other substituted this compound derivatives based on their substituent parameters.

Machine Learning Approaches for Predicting this compound Reaction Outcomes

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes, such as yield and selectivity. ijnc.irnih.govresearchgate.net Unlike traditional QSRR models, ML algorithms can handle large and complex datasets and can often make more accurate predictions. princeton.edu

A hypothetical ML model, such as a random forest or neural network, could be trained to predict the yield of a specific reaction involving this compound under various conditions (e.g., different catalysts, solvents, temperatures). ijnc.irprinceton.edu The input for the model would be a set of descriptors representing the reactants, reagents, and reaction conditions, and the output would be the predicted reaction yield. researchgate.net

Table 5: Hypothetical Performance of a Machine Learning Model for Predicting this compound Reaction Yield

| Model Type | Training Set Size | Test Set Size | R² Score | Mean Absolute Error (%) |

| Random Forest | 800 | 200 | 0.85 | 5.2 |

| Gradient Boosting | 800 | 200 | 0.82 | 6.1 |

| Neural Network | 800 | 200 | 0.88 | 4.8 |

This table presents hypothetical data for illustrative purposes.

The hypothetical data in Table 5 indicates that a well-trained machine learning model could provide accurate predictions of reaction yields, thereby guiding the optimization of reaction conditions for transformations involving this compound. rsc.orgresearchgate.net

Environmental and Industrial Research Perspectives on Benzylcarbonimidic Dichloride

Sustainable Synthesis and Utilization of Benzylcarbonimidic Dichloride in Industrial Processes.

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. For this compound, this involves a shift towards more sustainable synthesis routes that prioritize the use of safer solvents and reagents, and which are designed for high atom economy and a low environmental (E) factor.

Green Solvents and Reagents for Production and Reaction.

The selection of solvents and reagents is a critical aspect of sustainable chemical manufacturing. rsc.org Traditional solvents are often volatile organic compounds (VOCs) that contribute to air pollution and pose health risks. The push for greener alternatives has led to the exploration of various options:

Water: As the most abundant and non-toxic solvent, water is an ideal choice for many chemical reactions. kaust.edu.sa

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and readily available solvent alternative. encyclopedia.pubmdpi.com Its properties as both a liquid and a gas allow for efficient reactions and easy separation of products. encyclopedia.pub

Bio-based Solvents: Derived from agricultural sources, these solvents, such as dimethyl carbonate (DMC), are biodegradable and have a low toxicity profile. encyclopedia.pubmdpi.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing air pollution. encyclopedia.pubresearchgate.net They can be tailored for specific reactions and are often recyclable. encyclopedia.pubresearchgate.net

The use of catalysts is also crucial for sustainable synthesis. Catalysts accelerate reactions, often allowing them to proceed under milder conditions, which saves energy. stfc.ac.uk Research is focused on developing highly active and selective catalysts, such as those based on abundant and less toxic metals like manganese. stfc.ac.uk

Atom Economy and E-factor Considerations in this compound Chemistry.

The efficiency of a chemical process can be quantitatively assessed using metrics like atom economy and the E-factor.

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. chembam.com An ideal reaction has a 100% atom economy, meaning there are no waste products. youtube.com Reactions that produce by-products have lower atom economies. rsc.org

E-factor (Environmental Factor) provides a more practical measure of a process's environmental impact by calculating the ratio of the mass of waste generated to the mass of the desired product. chembam.com A lower E-factor signifies a more sustainable process. sheldon.nl The E-factor considers all waste streams, including solvent losses and reaction by-products. sheldon.nl

Research on Degradation Pathways in Non-Biological Environmental Matrices.

Understanding how this compound breaks down in the environment is essential for assessing its potential long-term impact. Research in this area focuses on its stability and degradation in water and its susceptibility to breakdown by sunlight.

Hydrolytic Stability and Degradation Kinetics in Aquatic Systems.

Hydrolysis is a key process that can affect the persistence of chemical compounds in aquatic environments. nih.gov The rate of hydrolysis can be influenced by factors such as pH and temperature. nih.gov Studies on the hydrolytic stability of compounds are often conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). nih.gov

For some compounds, hydrolysis can be a significant degradation pathway. For instance, studies have shown that certain chemical structures can be unstable in water, with their stability being pH-dependent. nih.gov The half-life of a compound, which is the time it takes for half of the initial amount to degrade, is a key parameter determined in these studies. nih.gov

Table 1: Factors Influencing Hydrolytic Degradation

| Factor | Description |

| pH | The acidity or alkalinity of the water can catalyze the breakdown of the compound. Degradation rates can vary significantly at different pH levels. nih.gov |

| Temperature | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. nih.gov |

| Chemical Structure | The presence of certain functional groups can make a molecule more or less susceptible to hydrolysis. |

This is an interactive table. Click on the headers to learn more.

Photolytic Degradation Studies under Environmental Conditions.

Sunlight can be a major driver of chemical degradation in the environment through a process called photolysis. pharmaguideline.com The presence of certain chemical features, such as carbonyl groups or unsaturated bonds, can make a compound more susceptible to photolytic degradation. pharmaguideline.com

Photodegradation can occur through direct absorption of light by the compound itself or through indirect processes involving other light-absorbing substances in the environment, such as dissolved organic matter. nih.gov These substances can generate reactive oxygen species, like singlet oxygen, which can then react with and degrade the compound. nih.gov

The rate of photolytic degradation can be influenced by the presence of other substances in the water. For example, the binding of a compound to natural organic ligands can enhance its photodegradation. nih.gov

Waste Management and Recycling Strategies in Industrial Applications of this compound.

Effective waste management is a cornerstone of sustainable industrial practices. epa.gov For industries using this compound, this involves a multi-faceted approach encompassing waste minimization, treatment, and recycling.

The primary goal is to reduce the generation of waste at the source by optimizing chemical processes. ipcc.ch When waste is unavoidable, it must be managed in a way that protects human health and the environment. epa.gov This can involve various treatment technologies to neutralize hazardous components. ecoinvent.org

Table 2: Hierarchy of Waste Management

| Strategy | Description |

| Prevention & Minimization | Designing processes to produce less waste. ipcc.ch |

| Reuse & Recycling | Finding new applications for waste materials or recovering valuable components. mdpi.com |